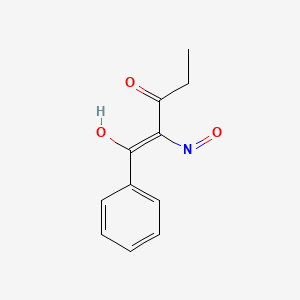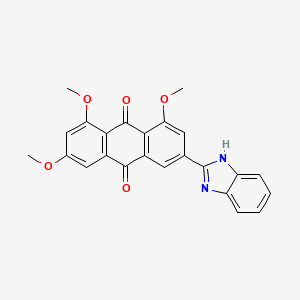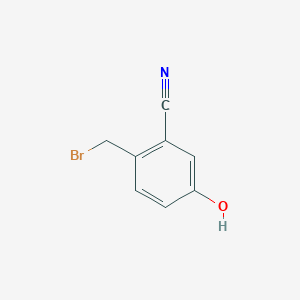
2-(Bromomethyl)-5-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, featuring a bromomethyl group at the second position and a hydroxyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-hydroxybenzonitrile typically involves the bromination of 5-hydroxybenzonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Solvents like acetone or acetonitrile may be used, and the reaction can be conducted under controlled temperature and illumination to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent for the nitrile group.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: The major product is 2-(Bromomethyl)-5-cyanobenzaldehyde.
Reduction: The major product is 2-(Bromomethyl)-5-hydroxybenzylamine.
Scientific Research Applications
2-(Bromomethyl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-hydroxybenzonitrile involves its reactivity with nucleophiles and electrophiles. The bromomethyl group is highly reactive towards nucleophiles, allowing for the formation of various substituted derivatives. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The nitrile group can undergo reduction or other transformations, further expanding the compound’s utility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)acrylate: Similar in having a bromomethyl group but differs in the presence of an acrylate moiety.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a dioxolane ring.
Bromomethane: A simpler compound with a single bromomethyl group attached to a methane molecule.
Uniqueness
2-(Bromomethyl)-5-hydroxybenzonitrile is unique due to the combination of functional groups on the benzene ring, which provides a versatile platform for various chemical reactions
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
2-(bromomethyl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3,11H,4H2 |
InChI Key |
MITQLWBFCXBIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


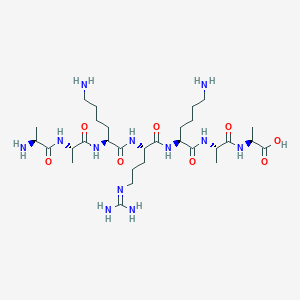
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)

![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)
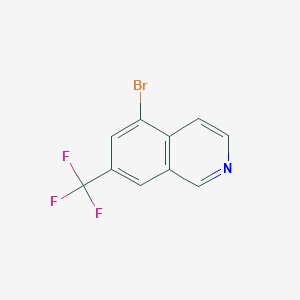
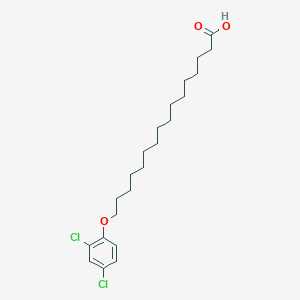
![2-{[(4-Iminocyclohexa-2,5-dien-1-ylidene)amino]methylidene}-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol](/img/structure/B12516350.png)

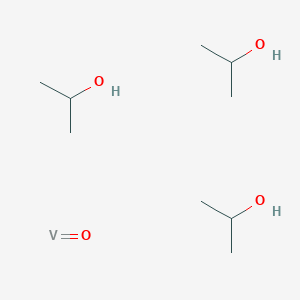
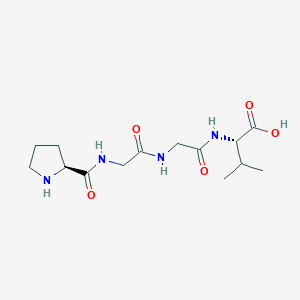
![2-Hydroxy-N-[(2-nitrobenzoyl)carbamothioyl]benzamide](/img/structure/B12516376.png)
![4-[4-(Benzyloxy)-6-tert-butylpyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12516377.png)
